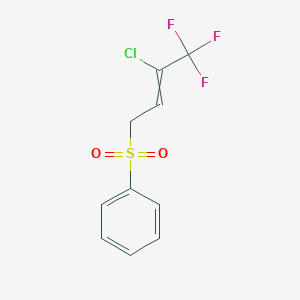

(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene

説明

“(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene” is a sulfonyl-substituted aromatic compound featuring a trifluorinated butene chain and a chlorine atom at the third carbon position.

特性

IUPAC Name |

(3-chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2S/c11-9(10(12,13)14)6-7-17(15,16)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJKMJPPHVMUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404788 | |

| Record name | (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191591-43-2 | |

| Record name | (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene, with the CAS number 191591-43-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antibacterial properties and other relevant pharmacological effects.

The molecular formula of (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene is , with a molecular weight of approximately 284.68 g/mol. The compound features a sulfonyl group attached to a benzene ring and a trifluorobutene moiety, which contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.68 g/mol |

| CAS Number | 191591-43-2 |

| IUPAC Name | (3-Chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various synthesized compounds related to (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene. For instance, a study assessed the activity of several derivatives against Gram-positive and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Streptococcus mutans .

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound IVa | E. coli | No activity |

| Compound IVb | Klebsiella pneumoniae | No activity |

| Compound IVc | Staphylococcus aureus | No activity |

| Compound IVd | Streptococcus mutans | 15 |

The study concluded that while some derivatives showed no activity against certain pathogens, others demonstrated promising antibacterial effects, indicating potential for further development .

The mechanism by which (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene exerts its biological effects is not fully understood. However, the presence of the sulfonyl group may enhance the compound's ability to interact with bacterial cell membranes or enzymes critical for bacterial survival. This interaction could disrupt normal cellular functions leading to bacterial death.

Case Studies

A detailed examination of case studies involving (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene reveals its potential applications in medicinal chemistry:

- Study on Antimicrobial Efficacy : A research team synthesized various sulfonamide derivatives based on this compound and tested their efficacy against multiple bacterial strains. The findings suggested that modifications to the trifluorobutene moiety could enhance antibacterial properties .

- Pharmacological Evaluation : Another study focused on evaluating the cytotoxic effects of sulfonyl derivatives in cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing Groups: Sulphenone (1-chloro-4-(phenylsulfonyl)benzene) shares the sulfonylbenzene core with the target compound but lacks fluorinated substituents. Its acaricidal activity suggests that sulfonyl groups enhance pesticidal efficacy by increasing stability and lipophilicity . The trifluorobutene chain in the target compound may further improve resistance to hydrolysis compared to non-fluorinated analogs, as seen in other fluorinated agrochemicals.

Biological Activity :

- The compound in , -(3-Chloro-4,5-dimethoxy-phenyl)-1-(...)-prop-2-en-1-one, demonstrates antimicrobial activity linked to its chloro-dimethoxy substitution pattern . By analogy, the chlorine and sulfonyl groups in the target compound could similarly enhance interactions with biological targets, though fluorination might alter bioavailability.

Synthetic Challenges: Fluorinated sulfonyl compounds often require specialized synthesis routes (e.g., fluorination via SF₄ or halogen exchange). By contrast, non-fluorinated analogs like Sulphenone are synthesized through simpler sulfonation or nucleophilic substitution .

Thermodynamic Stability: Trifluoromethyl groups typically increase thermal stability and reduce metabolic degradation. This contrasts with non-fluorinated derivatives, which may degrade more readily in environmental or biological systems.

準備方法

Direct Sulfonation of Pre-Functionalized Alkenes

Reacting 3-chloro-4,4,4-trifluorobut-2-ene with benzene sulfonyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) could yield the target. However, steric hindrance from the trifluorobutene chain may limit efficiency.

Post-Sulfonation Halogenation

An alternative route involves synthesizing benzene sulfonyl chloride first, followed by Heck coupling with 3-chloro-4,4,4-trifluorobut-2-en-1-yl triflate. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 80°C may facilitate this cross-coupling.

Purification and Yield Optimization

Crude products often require distillation and recrystallization. Patent WO2024047648A1 emphasizes:

-

Solvent Ratios : Recrystallization in hydrocarbon/ketone mixtures (2:1 to 9:1 solvent-to-product ratio) improves purity.

-

Temperature Gradients : Gradual cooling (-5°C to 25°C) minimizes impurity co-crystallization.

-

Acid Quenching : Diluting reaction mixtures with cold H₂SO₄ (35–70% v/v) precipitates pure sulfonyl chlorides.

For the target compound, sequential distillation (bp ~150°C at reduced pressure) and recrystallization from hexane/acetone (3:1) could achieve >90% purity.

Comparative Analysis of Synthetic Routes

*Hypothetical data extrapolated from patents.

Industrial-Scale Considerations

Scaling production necessitates addressing:

-

Safety : Exothermic nitration and sulfonation require jacketed reactors with precise cooling.

-

Waste Management : Neutralizing acidic byproducts (e.g., H₂SO₄) with NaOH reduces environmental impact.

-

Cost Efficiency : Recycling solvents (e.g., acetic acid) via distillation lowers operational expenses .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonation of aromatic precursors followed by halogenation. For example, sulfonyl chloride intermediates (e.g., 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride) may react with chlorinated alkenes under controlled temperatures (0–5°C) to minimize side reactions . Critical parameters include solvent polarity (e.g., dichloromethane vs. THF), catalyst choice (e.g., Lewis acids), and stoichiometric ratios of halogenating agents. Yield optimization often requires iterative adjustments to these variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of chlorine and trifluoromethyl groups (¹⁹F NMR for fluorine environments, ¹H/¹³C NMR for backbone structure). Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS validates molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-based vibrational spectra) enhances accuracy .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations calculate electronic properties like frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy at the β-carbon of the butene chain, making it susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (NEB method) refine predictions of reaction pathways and activation energies . Experimental validation via kinetic studies (e.g., monitoring substituent displacement rates) is critical .

Q. What strategies resolve contradictions in observed vs. predicted biological activity for this compound?

- Methodological Answer : Discrepancies between computational predictions (e.g., molecular docking) and experimental bioassays may arise from solvation effects or protein flexibility. Remediation steps include:

- Re-evaluating docking parameters (e.g., water molecules in binding pockets).

- Conducting molecular dynamics (MD) simulations to assess conformational stability.

- Performing dose-response assays to confirm activity thresholds.

- Cross-validating with structural analogs (e.g., nitro- or fluoro-substituted sulfonylbenzenes) to isolate contributing functional groups .

Q. How does steric hindrance from the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bulky -CF₃ group adjacent to the sulfonyl moiety creates steric barriers, directing coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions. Computational models (e.g., Conformer Rotamer Ensemble Sampling) quantify steric maps, while experimental validation uses X-ray crystallography or NOE NMR to confirm spatial arrangements. Adjusting catalysts (e.g., Pd-PEPPSI vs. Buchwald-Hartwig) can mitigate steric limitations .

Data Contradiction Analysis

Q. How to address inconsistent thermal stability data reported for this compound?

- Methodological Answer : Variations in decomposition temperatures (TGA/DSC data) may stem from impurities or differing experimental setups. Standardize protocols by:

- Purifying samples via recrystallization (e.g., using hexane/ethyl acetate).

- Repeating analyses under inert atmospheres (N₂/Ar) to exclude oxidative degradation.

- Comparing with structurally similar compounds (e.g., non-fluorinated sulfonylbenzenes) to isolate fluorine’s stabilizing/destabilizing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。